4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid
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Overview
Description
4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[45]DECAN-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a spirocyclic system, a benzoic acid moiety, and a thiosemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[45]DECAN-1-YL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials
Formation of the Spirocyclic System: This step often involves a cyclization reaction under acidic or basic conditions to form the spirocyclic core.
Introduction of the Thiosemicarbazone Group: This can be achieved through a condensation reaction between a hydrazine derivative and a thiocarbonyl compound.
Coupling with Benzoic Acid: The final step involves the coupling of the intermediate with benzoic acid, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiosemicarbazone derivatives with biological targets, such as metal ions and proteins.
Mechanism of Action
The mechanism of action of 4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit metalloenzymes, leading to the disruption of essential cellular processes in cancer cells. Additionally, the compound can interact with DNA and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4Z)-4-[(4-Methylphenyl)imino]-8-(2-methyl-2-propanyl)-2-(methylsulfanyl)-1,3-diazaspir o[4.5]dec-2-en-1-yl]phenol
- (4Z)-4- { [ (4-Methylphenyl)amino]methylene}-2-phenyl-5- (trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-[(4Z)-4-[(3-METHYLPHENYL)IMINO]-2-SULFANYLIDENE-1,3-DIAZASPIRO[4.5]DECAN-1-YL]BENZOIC ACID is unique due to its spirocyclic structure and the presence of both a thiosemicarbazone group and a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-[4-(3-methylanilino)-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]benzoic acid |
InChI |
InChI=1S/C22H23N3O2S/c1-15-6-5-7-17(14-15)23-20-22(12-3-2-4-13-22)25(21(28)24-20)18-10-8-16(9-11-18)19(26)27/h5-11,14H,2-4,12-13H2,1H3,(H,26,27)(H,23,24,28) |
InChI Key |
WEPHCBUVIYTZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)N(C23CCCCC3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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